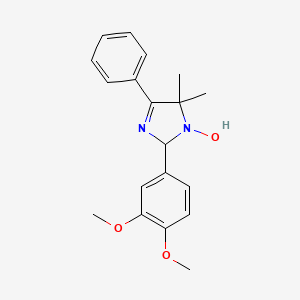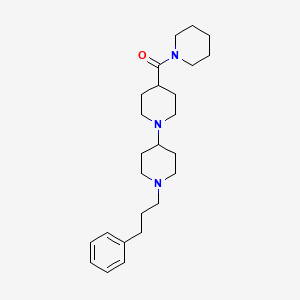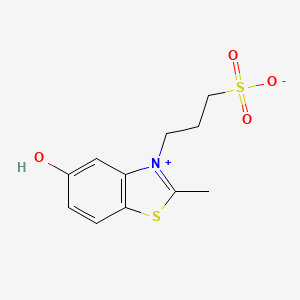
2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol, also known as Ro 15-4513, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. In
Mécanisme D'action
2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 acts as a selective antagonist of the GABA-A receptor, specifically targeting the α4β3δ subunit. This subunit is thought to be involved in the sedative and hypnotic effects of alcohol. By blocking this subunit, 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 can attenuate the effects of alcohol on the brain.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been found to have a number of biochemical and physiological effects. It has been shown to attenuate the sedative and hypnotic effects of alcohol, as well as reduce the severity of alcohol withdrawal symptoms. 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has also been found to have anxiolytic and anticonvulsant effects, and may have potential as a treatment for anxiety and seizure disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 in lab experiments is its selectivity for the α4β3δ subunit of the GABA-A receptor. This allows for more specific targeting of the receptor and a better understanding of its role in alcohol dependence and withdrawal. However, one limitation is that 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has a relatively short half-life, which can make it difficult to study the long-term effects of chronic alcohol exposure.
Orientations Futures
There are a number of future directions for the use of 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 in scientific research. One area of interest is the development of new treatments for alcohol dependence and withdrawal based on the selective targeting of the α4β3δ subunit of the GABA-A receptor. 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 may also have potential as a treatment for anxiety and seizure disorders. Additionally, further research is needed to better understand the long-term effects of chronic alcohol exposure and the role of the GABA-A receptor in these effects.
Méthodes De Synthèse
2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 is synthesized by reacting 2,3-dimethoxybenzaldehyde and 2,4-pentanedione in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to yield 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been used in scientific research as a tool to study the effects of alcohol on the brain. It has been found to be a selective antagonist of the GABA-A receptor, which is involved in the sedative and hypnotic effects of alcohol. 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been used to study the role of the GABA-A receptor in alcohol withdrawal and dependence, as well as the effects of chronic alcohol exposure on the brain.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2)17(13-8-6-5-7-9-13)20-18(21(19)22)14-10-11-15(23-3)16(12-14)24-4/h5-12,18,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUSVNJNBCCGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine](/img/structure/B5137658.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
![N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5137670.png)
![5-(5-bromo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5137673.png)

![3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)


![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)
